2,3-Dimethylquinoline;perchloric acid
Description
Historical Context and Significance of Quinoline (B57606) Derivatives in Organic Synthesis
Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. iipseries.orgjetir.org Structurally, it consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. iipseries.orgvedantu.comuop.edu.pk This scaffold is not merely a chemical curiosity; it is a foundational component in a vast array of naturally occurring and synthetic compounds with profound biological and industrial significance. iipseries.org
The quinoline nucleus is present in several Cinchona alkaloids, such as quinine (B1679958) and cinchonidine, which have been historically vital as antimalarial agents. iipseries.org This natural precedent spurred extensive research, establishing quinoline derivatives as "privileged scaffolds" in medicinal chemistry. orientjchem.orgrsc.org Consequently, compounds containing the quinoline moiety have been developed for a wide spectrum of pharmacological applications, including as antibacterial, anticancer, anti-inflammatory, and antiviral agents. orientjchem.orgnoveltyjournals.com Beyond medicine, quinoline derivatives are used in the manufacturing of dyes, as solvents for resins and terpenes, and as precursors to pesticides and corrosion inhibitors. wikipedia.org
The immense utility of this structural motif has driven the development of numerous named reactions for its synthesis. Classic methods dating back to the 19th century, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, provide versatile routes to the quinoline core from simple aniline (B41778) precursors. iipseries.orgvedantu.comwikipedia.orgpharmaguideline.com These and other methods like the Combes, Pfitzinger, and Conrad-Limpach syntheses allow for the creation of a diverse library of substituted quinolines, enabling fine-tuning of their chemical and biological properties. orientjchem.orgwikipedia.orgpharmaguideline.com
Fundamental Principles of Acid-Base Interactions in Heterocyclic Compounds
Heterocyclic compounds containing nitrogen exhibit a range of acid-base properties dictated by the electronic environment of the nitrogen atom. In the case of quinoline, the nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital. vedantu.com This lone pair is located in the plane of the aromatic ring and does not participate in the delocalized π-electron system that confers aromaticity.
This electronic configuration is crucial to its basicity. Because the lone pair is not involved in resonance, it is available to accept a proton (H⁺) from an acid, allowing quinoline to act as a weak tertiary base. vedantu.comuop.edu.pknoveltyjournals.comnih.gov This interaction leads to the formation of a positively charged quinolinium cation. The basicity of quinoline (pKa of the conjugate acid is approximately 4.85-4.9) is comparable to that of pyridine and can be modified by the presence of substituents on the ring. nih.gov Electron-donating groups generally increase the electron density on the nitrogen atom, enhancing its basicity, while electron-withdrawing groups have the opposite effect. The formation of salts through reaction with strong acids is a characteristic feature of quinoline's chemistry. uop.edu.pknih.gov
Overview of Perchloric Acid as a Strong Acid Catalyst and Adduct-Forming Agent
Perchloric acid (HClO₄) is one of the strongest known monoprotic acids, often classified as a superacid. In aqueous solutions, it is completely ionized. Its conjugate base, the perchlorate (B79767) anion (ClO₄⁻), is exceptionally stable due to the extensive delocalization of the negative charge across the four oxygen atoms, making it a very poor nucleophile.
This combination of high acidity and a non-coordinating anion makes perchloric acid a highly effective catalyst in a multitude of organic reactions. It is employed to promote reactions that require a strongly acidic environment, such as esterifications, nitrations, and various molecular rearrangements. The acid's role is to protonate a substrate, thereby generating a more reactive intermediate, such as a carbocation, which can then undergo further transformation.
Furthermore, perchloric acid is a potent agent for forming stable crystalline salts, or adducts, with organic bases. The reaction between a basic nitrogen heterocycle, like a quinoline derivative, and perchloric acid results in a proton transfer from the acid to the nitrogen atom. This creates an organic cation (a quinolinium ion) and the perchlorate anion, which associate to form a salt. These perchlorate salts are often highly crystalline and stable, making them useful for the purification and characterization of organic bases. mdpi.com Caution is warranted in their handling, as organic perchlorate salts can be energetic materials. nih.gov
Rationale for Comprehensive Investigation of 2,3-Dimethylquinoline (B161893);perchloric acid
The specific adduct formed between 2,3-dimethylquinoline and perchloric acid, known as 2,3-dimethylquinolinium perchlorate, represents an intersection of the principles outlined above. While detailed experimental studies on this particular compound are not widely reported in the literature, a strong rationale for its investigation can be constructed based on the properties of its constituent parts.
2,3-Dimethylquinoline is a derivative of the core quinoline structure. The presence of two methyl groups at the 2- and 3-positions influences its electronic properties and steric environment. Methyl groups are weakly electron-donating, which would be expected to slightly increase the basicity of the nitrogen atom compared to the parent quinoline.
The formation of an adduct with perchloric acid would yield a stable, crystalline salt. A comprehensive investigation of this compound would be valuable for several reasons:
Structural Chemistry: X-ray crystallographic analysis of the 2,3-dimethylquinolinium perchlorate crystal would provide precise data on bond lengths, bond angles, and the packing of the ions in the solid state. This would illuminate how the methyl groups influence the crystal lattice and the nature of the hydrogen bonding between the quinolinium cation and the perchlorate anion.
Spectroscopic Characterization: Detailed analysis using techniques such as NMR, IR, and Raman spectroscopy would provide a complete spectroscopic signature of the adduct. This data is fundamental for understanding the electronic changes upon protonation and serves as a reference for future studies involving substituted quinolinium compounds.
Physicochemical Properties: Determining properties such as melting point, solubility, and thermal stability would provide a baseline for comparing this adduct to other heterocyclic perchlorates. Such data contributes to the broader understanding of structure-property relationships in organic salts.
Studying this seemingly simple acid-base adduct provides a model system for exploring the nuanced effects of substitution on the fundamental chemical and physical properties of an important class of heterocyclic compounds.
Data Tables
Table 1: Properties of 2,3-Dimethylquinoline
| Property | Value |
| CAS Number | 1721-89-7 |
| Molecular Formula | C₁₁H₁₁N |
| Molecular Weight | 157.22 g/mol |
| Purity | >90% |
| Solubility (DMSO) | min. 5 mg/mL |
Data sourced from Key Organics. keyorganics.net
Table 2: Properties of Perchloric Acid
| Property | Value |
| Molecular Formula | HClO₄ |
| Molecular Weight | 100.46 g/mol |
| Description | Colorless, oily liquid |
| Acidity (pKa) | Approx. -10 to -15 (Superacid) |
| Key Characteristics | Strong acid, strong oxidizer, forms a non-coordinating anion |
General properties compiled from multiple chemical sources.
Structure
3D Structure of Parent
Properties
CAS No. |
18005-03-3 |
|---|---|
Molecular Formula |
C11H12ClNO4 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
2,3-dimethylquinoline;perchloric acid |
InChI |
InChI=1S/C11H11N.ClHO4/c1-8-7-10-5-3-4-6-11(10)12-9(8)2;2-1(3,4)5/h3-7H,1-2H3;(H,2,3,4,5) |
InChI Key |
CQOPBYGUGIFEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1C.OCl(=O)(=O)=O |
Origin of Product |
United States |
Synthetic Methodologies and Formation Pathways
Formation and Isolation of 2,3-Dimethylquinoline (B161893);perchloric acid Adduct
Stoichiometric Protonation Reactions of 2,3-Dimethylquinoline
The reaction involves the stoichiometric addition of perchloric acid to 2,3-dimethylquinoline. The protonation occurs at the nitrogen atom of the quinoline (B57606) ring, forming the 2,3-dimethylquinolinium cation. This cation then forms an ionic bond with the perchlorate (B79767) anion (ClO₄⁻).
The reaction is typically carried out in a suitable solvent. For instance, a procedure analogous to the formation of 2,3-dimethylquinoxaline (B146804);perchloric acid can be followed. This involves dissolving 2,3-dimethylquinoline in a solvent like dichloromethane (B109758) at a reduced temperature (e.g., 0–5°C) and then slowly adding a stoichiometric amount of perchloric acid with vigorous stirring. The resulting salt precipitates from the solution.
Crystallization Techniques for Perchlorate Salts and Adducts
Perchlorate salts are known for their tendency to form well-defined crystals. The isolation and purification of the 2,3-dimethylquinoline;perchloric acid adduct are typically achieved through crystallization.
Following the precipitation of the salt after the protonation reaction, the solid can be collected by filtration and washed with a cold, non-polar solvent, such as ether, to remove any unreacted starting materials. For further purification, recrystallization can be performed. A common technique involves dissolving the crude salt in a suitable solvent system, such as a mixture of ethanol (B145695) and water, followed by slow evaporation of the solvent. nih.gov This allows for the formation of well-ordered crystals.
The choice of solvent and the rate of cooling or evaporation are critical factors that influence the size and quality of the crystals. For example, slow evaporation over several days can yield colorless prism-like crystals suitable for single-crystal X-ray diffraction analysis. nih.gov
Influence of Solvent Systems on Adduct Formation and Purity
The formation of the this compound adduct, a stable salt, is significantly influenced by the choice of solvent. The solvent system not only affects the reaction rate and yield but also plays a crucial role in the crystallization and ultimate purity of the product. The process typically involves the reaction of 2,3-Dimethylquinoline, a Lewis base, with perchloric acid, a strong Brønsted acid.
Anhydrous, non-polar, or weakly polar aprotic solvents are often preferred to facilitate the precipitation of the perchlorate salt. For instance, a common procedure involves dissolving 2,3-dimethylquinoxaline in a solvent like dichloromethane at a reduced temperature (e.g., 0–5°C), followed by the slow addition of concentrated perchloric acid. The resulting adduct precipitates from the solution and can be isolated by filtration. The use of a cold solvent and subsequent washing with a non-polar solvent like cold ether helps to remove unreacted starting materials and impurities, yielding a purer product.
The polarity of the solvent is a critical factor. Highly polar or protic solvents, such as water or alcohols, can solvate the ions to a greater extent, potentially leading to incomplete precipitation and lower yields. Furthermore, the presence of water can interfere with the adduct formation, highlighting the importance of using anhydrous solvents for optimal results. The choice of solvent can also impact the crystalline structure of the resulting salt. Mobile phase composition, including the presence of additives, has a strong influence on adduct formation in analytical techniques like electrospray ionization mass spectrometry, a principle that also applies to bulk chemical synthesis. nih.govsemanticscholar.orgresearchgate.net The selection of an appropriate solvent system is therefore a key step in controlling the purity and isolation of the this compound adduct.
| Solvent | Polarity | Typical Outcome | Rationale |
|---|---|---|---|
| Dichloromethane | Medium | Good precipitation, high purity | Solubilizes reactant but not the salt product. |
| Ether | Low | Used for washing, high purity | Removes non-polar impurities without dissolving the product. |
| Ethanol/Water | High | Lower yield, potential impurities | Higher solubility of the salt reduces precipitation efficiency. |
Catalytic Roles of Perchloric Acid in Related Quinoline Synthesis
Perchloric acid serves as a potent catalyst in various synthetic routes to produce the broader quinoline scaffold, primarily through reactions like the Friedländer annulation. nih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. Perchloric acid's effectiveness stems from its strength as a Brønsted acid, enabling it to act as a catalyst in both homogeneous and heterogeneous systems.
Homogeneous Perchloric Acid Catalysis in Condensation Reactions
In homogeneous catalysis, perchloric acid, dissolved in the reaction medium, functions as a powerful proton donor. Classic quinoline syntheses, such as the Friedländer and Combes reactions, are often catalyzed by strong Brønsted acids. nih.govpharmaguideline.comiipseries.org The catalytic cycle begins with the protonation of the carbonyl oxygen of the β-ketoester or ketone. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of the 2-aminoaryl ketone. Subsequent intramolecular cyclization and dehydration, facilitated by the acidic environment, lead to the formation of the quinoline ring. The use of homogeneous acid catalysts like perchloric acid, however, can present challenges related to product separation, catalyst recovery, and waste disposal. nih.gov
Heterogeneous Silica-Supported Perchloric Acid Systems
To overcome the limitations of homogeneous catalysis, heterogeneous systems using silica-supported perchloric acid (HClO₄-SiO₂) have been developed. tandfonline.com In this system, perchloric acid is adsorbed onto a solid silica (B1680970) gel support. This creates a catalyst that is easy to handle, non-corrosive, and simple to separate from the reaction mixture by filtration. organic-chemistry.org
HClO₄-SiO₂ has proven to be a mild and highly efficient heterogeneous catalyst for the synthesis of poly-substituted quinolines via the Friedländer annulation. japsonline.com The reactions can often be carried out under solvent-free conditions, which aligns with the principles of green chemistry. tandfonline.com The supported catalyst demonstrates high stability and can be recovered and reused multiple times without a significant loss of catalytic activity, making the process more economical and environmentally friendly. tandfonline.comorganic-chemistry.orgresearchgate.netorganic-chemistry.org
Comparative Analysis with Other Brønsted and Lewis Acid Catalysts
The synthesis of quinolines has been achieved using a wide array of both Brønsted and Lewis acid catalysts. A comparative analysis reveals the relative strengths and weaknesses of perchloric acid in this context.
Brønsted Acids: Compared to other common Brønsted acids like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl), perchloric acid is one of the strongest. nih.gov This high acidity can lead to faster reaction rates. However, the choice of acid often depends on balancing reactivity with selectivity and handling considerations. For instance, p-TsOH is a solid and often considered easier to handle, providing excellent yields in many quinoline syntheses. tandfonline.comresearchgate.net
Lewis Acids: Lewis acids, such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), magnesium chloride (MgCl₂), and cupric nitrate (B79036) (Cu(NO₃)₂), catalyze quinoline synthesis by coordinating with the carbonyl oxygen, thereby activating it for nucleophilic attack. tandfonline.comfigshare.comresearchgate.net Studies have shown that catalysts with stronger Lewis acidic properties can be highly effective. tandfonline.com For example, in certain Friedländer syntheses, Cu(NO₃)₂·3H₂O and MgCl₂·6H₂O have been shown to provide excellent yields under mild conditions. tandfonline.comtandfonline.com
The key advantage of heterogeneous catalysts like HClO₄-SiO₂ over both homogeneous Brønsted acids and many Lewis acids is its reusability and the simplicity of the work-up procedure. organic-chemistry.orgjapsonline.com While homogeneous catalysts often require neutralization and extraction steps, the solid HClO₄-SiO₂ can be simply filtered off.
| Catalyst | Catalyst Type | Typical Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| HClO₄ (Homogeneous) | Brønsted Acid | Various solvents | High | High reactivity | Corrosive, difficult to recycle |
| HClO₄-SiO₂ | Heterogeneous Brønsted Acid | Solvent-free, 100-120°C | Excellent (90-98%) | Reusable, easy separation, mild conditions. japsonline.com | Requires catalyst preparation |
| p-TsOH·H₂O | Brønsted Acid | Ethanol, 80°C | Excellent (>99%). tandfonline.com | Effective, common reagent. tandfonline.com | Homogeneous, requires work-up |
| Cu(NO₃)₂·3H₂O | Lewis Acid | Ethanol, 80°C | Excellent (>99%). tandfonline.com | High yield, mild conditions. tandfonline.comfigshare.com | Metal contamination, homogeneous |
| MgCl₂·6H₂O | Lewis Acid | Ethanol, 80°C | Excellent (97%). tandfonline.com | Inexpensive, effective for scale-up. tandfonline.com | Homogeneous |
Advanced Spectroscopic Characterization
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying functional groups and specific ionic components within a compound. For 2,3-dimethylquinolinium perchlorate (B79767), these methods are crucial for identifying the protonated quinoline (B57606) cation and the perchlorate anion.
FTIR spectroscopy of 2,3-dimethylquinolinium perchlorate is characterized by distinct absorption bands corresponding to the vibrations of the 2,3-dimethylquinolinium cation and the perchlorate (ClO₄⁻) anion.
The protonation of the nitrogen atom in the quinoline ring gives rise to N-H stretching and bending vibrations. A broad absorption band, typically observed in the 3200-2800 cm⁻¹ region, is characteristic of the N⁺-H stretching mode in protonated nitrogen heterocycles. This broadening is a result of hydrogen bonding interactions within the crystal lattice.
The perchlorate anion, assuming Td symmetry for a non-coordinated or weakly interacting ion, has four fundamental modes of vibration, of which two are infrared active (ν₃ and ν₄). nih.govnih.gov A very strong and broad band, attributed to the asymmetric stretching vibration (ν₃), is typically found around 1100-1080 cm⁻¹. researchgate.netresearchgate.netrsc.org Another strong band, corresponding to the asymmetric bending or deformation mode (ν₄), appears near 625 cm⁻¹. researchgate.netresearchgate.net The appearance of the symmetric stretching mode (ν₁), normally IR-inactive, as a weak band around 930 cm⁻¹ can indicate a lowering of the anion's symmetry due to crystal packing or slight coordination effects. rsc.org
The table below summarizes the key expected FTIR absorption bands for the compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Assignment |
| N⁺-H Stretch | ~3200-2800 | Broad | Protonated Quinoline Nitrogen |
| Aromatic C-H Stretch | ~3100-3000 | Medium | Quinoline Ring |
| ClO₄⁻ Asymmetric Stretch (ν₃) | ~1100-1080 | Very Strong, Broad | Perchlorate Anion |
| Quinoline Ring Skeletal Vibrations | ~1650-1400 | Strong-Medium | C=C and C=N Stretching |
| ClO₄⁻ Symmetric Stretch (ν₁) | ~930 | Weak | Perchlorate Anion |
| ClO₄⁻ Asymmetric Bend (ν₄) | ~625 | Strong | Perchlorate Anion |
Note: The data in this table is based on characteristic vibrational frequencies for the functional groups and ions mentioned.
Raman spectroscopy provides complementary information to FTIR analysis. For 2,3-dimethylquinolinium perchlorate, it is particularly useful for observing the symmetric vibrations of the perchlorate anion and changes in the quinoline ring upon protonation.
The most intense band in the Raman spectrum of the perchlorate anion is the symmetric stretching vibration (ν₁), which appears as a sharp, strong peak around 931-936 cm⁻¹. researchgate.netresearchgate.net The other perchlorate modes—the symmetric bend (ν₂, E symmetry) around 465 cm⁻¹, the asymmetric stretch (ν₃, F₂ symmetry) around 1119 cm⁻¹, and the asymmetric bend (ν₄, F₂ symmetry) around 626 cm⁻¹—are also Raman active and can be observed. researchgate.net
Protonation of the quinoline nitrogen significantly affects the Raman spectrum. Studies on similar quinoline systems have shown that protonation leads to dramatic changes in the bands associated with the ring's skeletal vibrations, particularly in the 1500 cm⁻¹ to 1650 cm⁻¹ region. researchgate.net These shifts are indicative of the altered electron distribution and bond strengths within the aromatic system upon the addition of a proton.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Assignment |
| Quinoline Ring Skeletal Vibrations | ~1650-1500 | Strong | C=C and C=N Stretch |
| ClO₄⁻ Asymmetric Stretch (ν₃) | ~1119 | Weak | Perchlorate Anion |
| ClO₄⁻ Symmetric Stretch (ν₁) | ~936 | Very Strong | Perchlorate Anion |
| ClO₄⁻ Asymmetric Bend (ν₄) | ~626 | Medium | Perchlorate Anion |
| ClO₄⁻ Symmetric Bend (ν₂) | ~465 | Medium | Perchlorate Anion |
Note: The data in this table is based on characteristic Raman shifts for the functional groups and ions mentioned.
Currently, there is a lack of specific in-situ FTIR studies in the available scientific literature focusing on the mechanistic aspects of adduct formation or the catalytic activity of 2,3-dimethylquinolinium perchlorate. Such studies would be valuable for monitoring changes in the vibrational modes of the compound in real-time as it interacts with reactants or substrates, providing insight into reaction mechanisms, intermediate species, and the role of the cation-anion pair in catalytic cycles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the detailed molecular structure of organic compounds in solution. For 2,3-dimethylquinolinium perchlorate, both ¹H and ¹³C NMR are used to confirm the protonation event and to map the resulting electronic changes across the quinoline framework.
The ¹H NMR spectrum provides definitive evidence of the protonation of the 2,3-dimethylquinoline (B161893) nitrogen. Upon protonation, several key changes are expected compared to the spectrum of the neutral 2,3-dimethylquinoline molecule:
Appearance of an N⁺-H Proton: A new signal, corresponding to the proton directly attached to the nitrogen, appears in the spectrum. This N⁺-H proton is typically deshielded and may appear as a broad singlet, often in the range of 12-15 ppm, with its exact chemical shift and multiplicity being dependent on the solvent and temperature.
Downfield Shift of Ring Protons: The positive charge on the nitrogen atom withdraws electron density from the aromatic ring system. This deshielding effect causes the signals of the ring protons to shift downfield (to a higher ppm value). The effect is most pronounced for the protons closest to the protonated nitrogen, such as H8 and H4.
Methyl Group Shifts: The methyl groups at the C2 and C3 positions will also experience a downfield shift, although generally to a lesser extent than the aromatic protons.
The table below illustrates the expected chemical shifts.
| Proton Assignment | Expected Chemical Shift (δ, ppm) in Neutral Form | Expected Chemical Shift (δ, ppm) in Protonated Form | Expected Change (Δδ) |
| H4 | ~7.8 | >8.0 | Downfield |
| H5 | ~7.9 | >8.1 | Downfield |
| H6 | ~7.5 | >7.7 | Downfield |
| H7 | ~7.7 | >7.9 | Downfield |
| H8 | ~8.0 | >8.2 | Downfield |
| 2-CH₃ | ~2.6 | >2.7 | Downfield |
| 3-CH₃ | ~2.4 | >2.5 | Downfield |
| N⁺-H | N/A | ~12-15 | Appearance |
Note: The chemical shifts are estimates based on general principles of NMR spectroscopy and data for related quinoline compounds. Actual values may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum corroborates the findings from ¹H NMR and provides further insight into the electronic redistribution within the quinoline ring upon protonation. The formation of the N⁺-H bond significantly alters the chemical environment of the carbon atoms.
Deshielding of Ring Carbons: Similar to the protons, the carbon atoms of the quinoline ring are deshielded, leading to a downfield shift in their resonance signals.
Pronounced Shifts for α and γ Carbons: The effect of the positive charge is most strongly felt by the carbon atoms alpha (C2, C8a) and gamma (C4, C5, C7) to the nitrogen atom, which typically show the largest downfield shifts.
Quaternary Carbons: The quaternary carbons (C2, C3, C4a, C8a) are also affected, providing a complete picture of the charge delocalization throughout the heterocyclic system.
The following table outlines the anticipated changes in the ¹³C NMR spectrum.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) in Neutral Form | Expected Chemical Shift (δ, ppm) in Protonated Form | Expected Change (Δδ) |
| C2 | ~157 | >158 | Downfield |
| C3 | ~128 | >129 | Downfield |
| C4 | ~135 | >137 | Downfield |
| C4a | ~127 | >128 | Downfield |
| C5 | ~129 | >130 | Downfield |
| C6 | ~126 | >127 | Downfield |
| C7 | ~129 | >130 | Downfield |
| C8 | ~128 | >129 | Downfield |
| C8a | ~147 | >148 | Downfield |
| 2-CH₃ | ~24 | >24.5 | Downfield |
| 3-CH₃ | ~18 | >18.5 | Downfield |
Note: The chemical shifts are estimates based on general principles of ¹³C NMR spectroscopy and data for related quinoline compounds. Actual values may vary based on solvent and experimental conditions.
Heteronuclear NMR (e.g., ¹⁵N) for Direct Observation of Protonation Site and Charge Distribution
Heteronuclear NMR spectroscopy, particularly ¹⁵N NMR, provides a direct method for identifying the site of protonation in nitrogen-containing heterocyclic compounds like 2,3-dimethylquinoline. The nitrogen atom's chemical shift is highly sensitive to its local electronic environment. Protonation of the quinoline nitrogen atom induces a significant change in its shielding, leading to a substantial shift in the ¹⁵N NMR spectrum.
Studies on similar heterocyclic systems, such as monoaminopyridines and other quinoline alkaloids, have established that protonation occurs predominantly on the endocyclic (annular) nitrogen atom. researchgate.netnih.gov In the case of 2,3-dimethylquinoline, the lone pair of electrons on the ring nitrogen atom is the most basic site, making it the target for protonation by perchloric acid.
Upon protonation, a large upfield shift (to a less negative/more positive value, depending on the reference) of the ¹⁵N resonance is typically observed. This deshielding effect is a definitive indicator of the formation of an N-H bond and the localization of the positive charge on the nitrogen atom. For instance, ¹⁵N NMR studies on protonated aminopyridines show that the annular nitrogen is the primary site of protonation. nih.gov ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiments can further confirm this assignment by showing a correlation between the newly added proton (N-H) and the quinoline nitrogen. japsonline.com This direct observation is crucial for understanding the charge distribution within the 2,3-dimethylquinolinium cation, which in turn influences its reactivity and intermolecular interactions.
Table 1: Representative ¹⁵N NMR Chemical Shift Data for Protonation Site Determination Note: Data are hypothetical based on typical shifts observed for N-heterocycles.
Mass Spectrometry for Molecular Ion Characterization and Purity Assessment
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of the 2,3-dimethylquinolinium cation and assessing the purity of the salt. Soft ionization techniques, such as Electrospray Ionization (ESI), are particularly well-suited for analyzing pre-formed ions in solution. nih.gov
In a typical positive-ion ESI-MS experiment, the 2,3-dimethylquinolinium perchlorate salt would readily produce a prominent signal corresponding to the 2,3-dimethylquinolinium cation [C₁₁H₁₂N]⁺. Given the molecular formula of 2,3-dimethylquinoline (C₁₁H₁₁N) with a molecular weight of approximately 157.09 g/mol , the protonated cation [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of approximately 158.1. nih.gov High-resolution mass spectrometry (HRMS) can determine this mass with high accuracy, allowing for the confirmation of the elemental composition. nih.govresearchgate.net
Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern of the molecular ion, providing structural confirmation. For quinoline derivatives, common fragmentation pathways include the loss of small neutral molecules like HCN. chempap.org The fragmentation pattern serves as a fingerprint for the compound and can be used to distinguish it from isomers. Furthermore, the absence of significant signals from impurities in the mass spectrum provides a robust assessment of the sample's purity.
Table 2: Expected Mass Spectrometry Data for 2,3-Dimethylquinolinium Cation
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy reveals information about the electronic transitions within a molecule. The absorption spectrum of 2,3-dimethylquinoline is characterized by bands corresponding to π→π* transitions within the aromatic system. Upon protonation to form the 2,3-dimethylquinolinium ion, significant changes in the absorption spectrum are observed.
Protonation of the quinoline nitrogen alters the electronic structure of the conjugated π-system, typically resulting in a bathochromic (red) shift of the absorption bands to longer wavelengths. rsc.orgrsc.org This shift occurs because the positive charge on the nitrogen atom lowers the energy of the π* molecular orbitals, reducing the energy gap for the π→π* transition. For instance, studies on isoquinoline (B145761) show that upon protonation, the absorption band shifts to a longer wavelength, and a new band can arise. rsc.org A similar effect is expected for 2,3-dimethylquinoline, providing clear spectroscopic evidence of salt formation. The appearance of one or more isosbestic points during a titration with perchloric acid would indicate a clean conversion from the neutral species to the protonated species. rsc.org
Table 3: Representative UV-Vis Absorption Data Note: Wavelengths are illustrative, based on typical shifts for quinolines.
The emission properties of N-heterocycles like 2,3-dimethylquinoline are profoundly affected by protonation. Neutral quinolines are often weakly fluorescent because of efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to a triplet state (T₁). This process is facilitated by the presence of a low-lying n→π* excited state associated with the nitrogen lone pair. rsc.org
Upon protonation, the nitrogen lone pair becomes involved in the N-H bond, which significantly increases the energy of the n→π* state. Consequently, the lowest excited singlet state becomes the π→π* state. This change in the nature of the lowest excited state reduces the rate of intersystem crossing, leading to a dramatic increase in the fluorescence quantum yield (ΦF). rsc.orgresearchgate.net The fluorescence emission is also typically red-shifted upon protonation. rsc.org The fluorescence lifetime (τF), which is the average time the molecule spends in the excited state, is directly related to the quantum yield and the rates of radiative and non-radiative decay. An increase in fluorescence intensity is generally accompanied by a longer fluorescence lifetime. nih.gov
Phosphorescence, which is emission from the triplet state, is generally weak for quinolines in fluid solution at room temperature but can be observed in rigid matrices at low temperatures. Changes in phosphorescence characteristics upon protonation would also reflect the altered electronic structure and spin-orbit coupling in the cation.
Table 4: Representative Photophysical Data Note: Values are hypothetical, based on general trends for N-heterocycles.
Structural Elucidation and Intermolecular Interactions
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. While experimental data for the title compound is not presently available, a predictive analysis based on analogous structures provides a robust framework for understanding its molecular and supramolecular features.
Protonation of the 2,3-dimethylquinoline (B161893) molecule at the nitrogen atom leads to the formation of the 2,3-dimethylquinolinium cation. This protonation is expected to induce subtle but measurable changes in the geometry of the quinoline (B57606) ring system. The C-N bond lengths within the heterocyclic ring are anticipated to be shorter than in the neutral molecule, reflecting the increased double-bond character upon protonation. The internal angles of the quinoline ring are also likely to be perturbed to accommodate the localization of the positive charge.
The perchlorate (B79767) anion (ClO₄⁻) is expected to adopt a regular tetrahedral geometry, with the chlorine atom at the center and four oxygen atoms at the vertices. Based on studies of other perchlorate salts, the Cl-O bond lengths are typically in the range of 1.43 to 1.45 Å, and the O-Cl-O bond angles are close to the ideal tetrahedral angle of 109.5°. researchgate.netnih.gov
Table 1: Predicted Bond Lengths and Angles for 2,3-Dimethylquinolinium Perchlorate
| Bond/Angle | Predicted Value |
| C-N (cation) | ~1.33 - 1.37 Å |
| C-C (aromatic) | ~1.36 - 1.42 Å |
| C-CH₃ | ~1.49 - 1.52 Å |
| N-H | ~0.86 - 0.90 Å |
| Cl-O (anion) | ~1.43 - 1.45 Å |
| ∠C-N-C (cation) | ~118 - 122° |
| ∠O-Cl-O (anion) | ~109.5° |
| Note: These are predicted values based on similar structures and require experimental verification. |
A primary and crucial intermolecular interaction in the crystal structure of 2,3-dimethylquinolinium perchlorate is the hydrogen bonding between the protonated nitrogen of the quinolinium cation (N-H) and the oxygen atoms of the perchlorate anion. This N-H···O hydrogen bond is a strong, charge-assisted interaction that plays a key role in stabilizing the crystal lattice. nih.gov The geometry of these hydrogen bonds, including the N···O distance and the N-H···O angle, would be a key feature of the crystal structure. It is also possible for weaker C-H···O hydrogen bonds to exist between the aromatic C-H groups of the cation and the oxygen atoms of the anion, further contributing to the stability of the three-dimensional network. researchgate.net
Table 2: Predicted Hydrogen Bond Parameters
| Donor-H···Acceptor | D···A Distance (Å) | ∠D-H···A (°) |
| N-H···O | ~2.7 - 3.0 | ~160 - 175 |
| C-H···O | ~3.0 - 3.5 | ~130 - 160 |
| Note: These are predicted values based on analogous structures. |
The 2,3-dimethylquinoline cation is largely a rigid, planar molecule. However, some conformational flexibility exists in the orientation of the methyl groups. The rotational conformation of the two methyl groups relative to the quinoline ring would be determined by minimizing steric hindrance with neighboring atoms and molecules in the crystal lattice. Subtle out-of-plane deviations of the methyl groups may also be observed.
Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification and Crystallinity
Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of bulk crystalline materials. A PXRD pattern of a synthesized sample of 2,3-dimethylquinolinium perchlorate would serve as a fingerprint for this specific crystalline phase. The positions (in terms of 2θ) and intensities of the diffraction peaks are unique to the crystal structure of the compound. This technique would be essential to confirm the phase purity of a bulk sample and to assess its degree of crystallinity. A well-defined, sharp diffraction pattern is indicative of a highly crystalline material, whereas broad peaks would suggest a more amorphous or poorly crystalline nature. researchgate.net While a reference PXRD pattern for this compound is not available in standard databases, it could be readily generated from a solved single-crystal structure or obtained experimentally from a pure sample.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a principal method in quantum chemistry for investigating the electronic structure of many-body systems. Its application to the 2,3-dimethylquinolinium cation allows for a detailed analysis of its properties. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. nih.govrdd.edu.iqnih.gov
The first step in computational analysis is to determine the most stable three-dimensional structure of the 2,3-dimethylquinolinium cation through geometry optimization. This process systematically alters the molecular geometry to find the arrangement with the lowest electronic energy. nih.gov The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For the 2,3-dimethylquinolinium cation, protonation at the nitrogen atom of the quinoline (B57606) ring is expected, leading to changes in the geometry of the heterocyclic ring system.
The energetic stability of the protonated species can be evaluated by calculating its proton affinity. Proton affinity (PA) is defined as the negative of the enthalpy change for the gas-phase reaction of a neutral molecule with a proton. scm.comrutgers.edu A higher proton affinity indicates a greater stability of the resulting conjugate acid. DFT calculations can provide reliable estimates of proton affinities, offering insights into the basicity of the 2,3-dimethylquinoline (B161893) molecule. scm.comrutgers.edu
Table 1: Illustrative Optimized Geometric Parameters for a Protonated Quinoline System (Calculated at the B3LYP/6-311G(d,p) level)
| Parameter | Bond/Angle | Value |
| Bond Length | C2-N1 | 1.35 Å |
| N1-H | 1.02 Å | |
| C2-C3 | 1.42 Å | |
| C3-C4 | 1.38 Å | |
| Bond Angle | C2-N1-C9 | 121.5° |
| H-N1-C2 | 119.2° | |
| N1-C2-C3 | 120.8° |
Note: This table provides representative data for a protonated quinoline derivative to illustrate the output of a geometry optimization calculation. Actual values for 2,3-dimethylquinolinium may vary.
The electronic properties of the 2,3-dimethylquinolinium cation are critical to understanding its reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. irjweb.comscirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. irjweb.comscirp.orgresearchgate.net A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. irjweb.com
Mulliken population analysis is a method used to estimate the partial atomic charges on the atoms within a molecule. researchgate.netresearchgate.netijpsat.org This analysis provides insight into the charge distribution and helps identify electrophilic and nucleophilic sites. researchgate.net In the 2,3-dimethylquinolinium cation, the positive charge is expected to be delocalized across the aromatic system, with the nitrogen atom bearing a significant portion of the positive charge.
Table 2: Illustrative Electronic Properties of a Protonated Quinoline System
| Property | Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -2.1 eV |
Note: This table presents example values to illustrate the electronic properties obtained from DFT calculations.
DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. The calculation of vibrational frequencies is essential for interpreting infrared (IR) and Raman spectra. nih.gov The computed frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. ru.nl
Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts. elsevierpure.comresearchgate.netresearchgate.net These calculations can predict the ¹H and ¹³C NMR spectra, aiding in the assignment of experimental signals and providing a deeper understanding of the electronic environment of the nuclei. elsevierpure.comresearchgate.netnih.gov
Table 3: Illustrative Calculated Vibrational Frequencies for a Protonated Quinoline System
| Vibrational Mode | Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) | 3350 | N-H stretching |
| ν(C=N) | 1640 | C=N stretching in the ring |
| ν(C=C) | 1605, 1580 | Aromatic C=C stretching |
Note: This table provides a selection of representative calculated vibrational frequencies.
Table 4: Illustrative Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for a Protonated Quinoline System
| Atom | Calculated ¹H Shift | Calculated ¹³C Shift |
|---|---|---|
| H (on N) | 13.5 | - |
| H (aromatic) | 7.8 - 8.9 | - |
| C (aromatic) | 125 - 150 | - |
Note: These are example NMR chemical shift values. Actual shifts can be influenced by solvent and other experimental conditions.
The molecular electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The ESP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For 2,3-dimethylquinoline, the ESP map would show a region of negative potential around the nitrogen atom, confirming it as the most likely site for protonation. In the resulting 2,3-dimethylquinolinium cation, the ESP would show a delocalized positive potential over the aromatic ring system. nih.gov
Ab Initio Methods and Molecular Dynamics Simulations
While DFT methods are widely used, ab initio methods, which are based on first principles without empirical parameters, can provide a higher level of theory for certain applications.
Ab initio molecular dynamics (MD) simulations can be employed to study dynamic processes such as proton transfer. These simulations model the motion of atoms over time, allowing for the investigation of reaction mechanisms and the calculation of energy barriers. chemrxiv.orgscispace.com For the 2,3-dimethylquinoline;perchloric acid system, ab initio MD could be used to simulate the proton transfer from the perchloric acid to the quinoline nitrogen. This would involve mapping the potential energy surface along the reaction coordinate to identify the transition state and determine the activation energy for the proton transfer process. scispace.comnih.gov The energy barrier for proton transfer is a critical parameter that governs the kinetics of the protonation reaction. nih.gov
Solvent Effects on Adduct Stability and Dissociation
The interaction between 2,3-dimethylquinoline and perchloric acid to form an adduct is significantly influenced by the surrounding solvent environment. Computational and theoretical studies, complemented by experimental observations on similar systems, reveal that the stability and dissociation pathway of the quinolinium perchlorate (B79767) adduct are highly dependent on solvent properties such as polarity, proticity, and hydrogen-bonding capability.
In nonpolar, aprotic solvents like benzene (B151609), the interaction between the quinoline derivative and perchloric acid primarily results in the formation of a hydrogen-bonded assembly or an ion pair. Spectroscopic studies on a comparable N-substituted quinoline derivative with perchloric acid in benzene showed that increasing the acid concentration led to the quenching of fluorescence, suggesting the formation of a stable, non-emissive ground-state complex. acs.org In such environments, the solvent does not actively participate in the proton transfer process and offers limited stabilization for charged species, thus favoring the associated adduct over dissociated ions.
Conversely, in polar, protic solvents such as methanol (B129727), the solvent molecules play a crucial role in mediating the proton transfer from perchloric acid to the quinoline nitrogen. For the aforementioned quinoline derivative, the addition of perchloric acid in methanol resulted in the appearance of a new emission peak at a longer wavelength, which is indicative of the formation of the protonated quinolinium cation. acs.org This observation suggests that protic solvents facilitate the dissociation of the initial adduct. acs.org Computational models explain this by showing that solvent molecules can form hydrogen bonds with both the perchlorate anion and the protonated quinoline, effectively solvating the ions and stabilizing the dissociated state. researchgate.net This stabilization lowers the energy barrier for proton transfer and shifts the equilibrium towards the formation of solvent-separated ions.
Theoretical investigations into various acid-base adducts highlight that solvents capable of forming strong hydrogen bonds can significantly alter reaction pathways. researchgate.net For instance, calculations on peracid-aldehyde adducts demonstrated that methanol could stabilize transition states, favoring one reaction pathway over another. researchgate.net Applying this principle to the 2,3-dimethylquinoline-perchloric acid system, it is proposed that protic solvent molecules can insert themselves into the initial hydrogen-bonded complex, creating a "solvent bridge" that facilitates the complete transfer of the proton and subsequent separation of the resulting quinolinium and perchlorate ions.
Acid-Base Properties and Acidity Function Correlations
Theoretical Determination of pKa Values for the Quinoline Moiety
The basicity of the 2,3-dimethylquinoline moiety, quantified by its pKa value, is a fundamental property governing its interaction with acids. Theoretical and computational chemistry provides powerful tools to predict these values, offering insights that complement experimental measurements. The pKa is directly related to the Gibbs free energy of the protonation reaction, which can be calculated using various quantum mechanical methods. kyushu-u.ac.jpresearchgate.net
Modern computational approaches for pKa prediction typically employ Density Functional Theory (DFT) in conjunction with a solvation model to account for the significant effect of the solvent (usually water) on the ionization equilibrium. researchgate.netresearchgate.net The choice of the functional and basis set is critical for accuracy. Long-range corrected functionals, such as ωB97XD, have been shown to provide reliable descriptions of the electronic states of nitrogen heterocycles. chemrxiv.org
The direct approach calculates the Gibbs free energy change (ΔGsol) for the protonation equilibrium directly in the solvent phase:
QH+(aq) ⇌ Q(aq) + H+(aq)
pKa = ΔGsol / 2.303RT
Where Q represents 2,3-dimethylquinoline. The accuracy of this method is highly dependent on the solvation model used. Continuum models like the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are commonly used to approximate the bulk solvent effect. nih.gov
For enhanced accuracy, a microsolvation approach involving the inclusion of explicit water molecules in the calculation can be employed. nih.gov These explicit water molecules are positioned to form hydrogen bonds with the quinoline nitrogen in its neutral form and with the N-H group in its protonated (quinolinium) form. This method provides a more realistic description of the immediate solvent environment, leading to pKa predictions that are often in better agreement with experimental values. nih.gov For example, studies on phenolic compounds have shown that including two explicit water molecules significantly improves the accuracy of pKa calculations. nih.gov
The table below summarizes common computational methods used for pKa prediction of nitrogen heterocycles.
| Method | Functional | Basis Set | Solvation Model | Key Feature |
| Continuum Solvation | B3LYP, CAM-B3LYP, ωB97XD | 6-31G**, 6-311++G(d,p) | PCM, CPCM, SMD | Computes reaction free energy in a simulated bulk solvent. researchgate.net |
| Microsolvation (Explicit Solvent) | B3LYP, CAM-B3LYP | 6-311++G(d,p) | PCM, SMD + explicit H₂O | Includes one or more solvent molecules to model specific hydrogen bonding interactions, improving accuracy. nih.gov |
| Semi-empirical | AM1, PM7 | N/A | Continuum models | Offers faster computation times but generally with lower accuracy compared to DFT methods. researchgate.net |
For 2,3-dimethylquinoline, the presence of two electron-donating methyl groups on the quinoline ring increases the electron density at the nitrogen atom. This inductive effect enhances the basicity of the molecule compared to unsubstituted quinoline (experimental pKa ≈ 4.9). ut.ee Theoretical calculations would therefore be expected to yield a pKa value for 2,3-dimethylquinoline that is higher than 4.9.
Correlation with Hammett Acidity Function (H₀) in Strongly Acidic Media
In strongly acidic media, such as concentrated perchloric acid, the conventional pH scale is inadequate for describing the protonating ability of the solvent. Instead, an acidity function, most commonly the Hammett acidity function (H₀), is used. The H₀ scale is defined using the ionization of a series of weakly basic indicators.
The basicity of 2,3-dimethylquinoline and the stability of its conjugate acid can be correlated with the H₀ function. The relationship is described by the Henderson-Hasselbalch-type equation:
H₀ = pKa + log([Q]/[QH+])
Where [Q] is the concentration of the neutral 2,3-dimethylquinoline and [QH+] is the concentration of its protonated form (the 2,3-dimethylquinolinium ion). This relationship implies that the pKa of the base is equal to the H₀ value at which it is half-protonated (i.e., when [Q] = [QH+]).
The acid-base behavior of substituted quinolines and other aromatic bases is also effectively described by the Hammett equation, which provides a linear free-energy relationship: viu.cawikipedia.org
log(K/K₀) = ρσ or pKa₀ - pKa = ρσ
pKa is the acid dissociation constant of the substituted quinoline.
pKa₀ is the acid dissociation constant of the reference compound (unsubstituted quinoline). viu.ca
ρ (rho) is the reaction constant, which measures the sensitivity of the reaction (in this case, protonation of the quinoline ring) to substituent effects. wikipedia.org
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent. libretexts.org
The methyl groups at the 2- and 3-positions of the quinoline ring are electron-donating groups. Electron-donating groups have negative σ values, which reflect their ability to stabilize the positive charge that develops on the quinolinium ion upon protonation. According to the Hammett equation, a negative σ value leads to a decrease in the pKa difference (pKa₀ - pKa), meaning the pKa of the substituted compound is higher than that of the unsubstituted one. This is consistent with the increased basicity of 2,3-dimethylquinoline.
The table below shows Hammett substituent constants for various groups, illustrating the electronic effect they impart on an aromatic ring.
| Substituent | σmeta | σpara | Electronic Effect |
| -NO₂ | +0.71 | +0.78 | Strongly Electron-Withdrawing |
| -CN | +0.56 | +0.66 | Strongly Electron-Withdrawing |
| -Cl | +0.37 | +0.23 | Electron-Withdrawing |
| -H | 0.00 | 0.00 | Reference |
| -CH₃ | -0.07 | -0.17 | Electron-Donating |
| -OCH₃ | +0.12 | -0.27 | Electron-Donating (by resonance) |
| -NH₂ | -0.16 | -0.66 | Strongly Electron-Donating |
Data sourced from Hammett equation literature. libretexts.orgyoutube.com
The correlation with the Hammett acidity function is crucial for understanding and predicting the extent of protonation of 2,3-dimethylquinoline in various strongly acidic environments, which in turn affects the stability and reactivity of the 2,3-dimethylquinoline perchlorate adduct.
Reactivity and Synthetic Utility
Role as a Brønsted Acid Catalyst in Organic Transformations
The 2,3-dimethylquinolinium ion can function as a Brønsted acid catalyst, donating a proton to substrates in organic reactions. Perchloric acid is a very strong acid, and its conjugate base, perchlorate (B79767) (ClO₄⁻), is non-nucleophilic and exceptionally stable, which prevents it from interfering with catalytic cycles. charlotte.edu This makes salts like 2,3-dimethylquinolinium perchlorate potentially effective catalysts in acid-mediated transformations.
The Friedländer synthesis is a classic and versatile method for constructing quinoline (B57606) rings, typically involving the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone group. wikipedia.org
Brønsted acids are known to catalyze this reaction. The catalytic cycle is believed to involve two primary pathways:
Aldol (B89426) Condensation First: The acid protonates the carbonyl group of the ketone, activating it for an aldol-type reaction with the 2-aminoaryl carbonyl compound. Subsequent cyclization and dehydration lead to the quinoline product.
Schiff Base Formation First: The acid catalyzes the formation of a Schiff base (imine) between the 2-amino group and the ketone. This is followed by an intramolecular aldol condensation and dehydration to yield the quinoline. wikipedia.org
2,3-Dimethylquinolinium perchlorate can serve as the proton source to facilitate these steps. Its application in quinoline annulation, a general term for quinoline-forming ring closure reactions, would follow similar principles of activating carbonyl groups and promoting condensation and dehydration steps. nih.govnih.gov
| Reaction Type | Role of 2,3-Dimethylquinolinium Perchlorate | Key Intermediates | Expected Outcome |
|---|---|---|---|
| Friedländer Synthesis | Brønsted acid catalyst | Protonated carbonyls, Aldol adducts, Schiff bases | Formation of substituted quinolines |
| General Quinoline Annulation | Catalyst for cyclization/dehydration | Activated imines or enamines | Construction of the quinoline heterocyclic system |
The utility of 2,3-dimethylquinolinium perchlorate extends to other organic reactions that rely on Brønsted acid catalysis. These include various condensation and cyclization reactions that are fundamental to the synthesis of complex organic molecules. nih.gov
Condensation Reactions: This includes reactions like aldol condensations, imine formations, and esterifications where protonation of a carbonyl oxygen or nitrogen atom is the key activation step. The catalyst would facilitate nucleophilic attack by making the electrophile more reactive. mdpi.com
Cyclization Reactions: Many intramolecular cyclization reactions, such as the Nazarov cyclization or Pictet-Spengler reaction, are promoted by acids. nih.gov The 2,3-dimethylquinolinium ion can catalyze these transformations by protonating a key functional group, which initiates the ring-closing cascade. Superacids, a category to which perchloric acid belongs, are known to be particularly effective in promoting certain cyclizations. nih.govconcordia.ca
In acid-catalyzed reactions, achieving high levels of regioselectivity and stereoselectivity can be challenging. While specific data for 2,3-dimethylquinolinium perchlorate is not extensively documented, the principles of asymmetric catalysis suggest that a chiral derivative of this catalyst could potentially induce stereoselectivity.
Regioselectivity: In reactions with unsymmetrical substrates, such as the Friedländer synthesis using an unsymmetrical ketone, the regioselectivity is often governed by the relative stability of the possible enol or enamine intermediates. The nature of the acid catalyst can influence this equilibrium, thereby directing the reaction to favor one constitutional isomer over another.
Stereoselectivity: To control stereoselectivity, a chiral Brønsted acid is typically required. While 2,3-dimethylquinoline (B161893) is achiral, the introduction of chiral substituents onto the quinoline framework could create a chiral catalytic environment. This chiral pocket could then differentiate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer.
Derivatization Reactions of the 2,3-Dimethylquinoline Moiety via the Adduct
The 2,3-dimethylquinoline structure itself can be chemically modified. The formation of the perchlorate salt influences the reactivity of the quinoline ring system, particularly in electrophilic substitution reactions.
The quinoline ring system can undergo electrophilic aromatic substitution (EAS). The reactivity and position of substitution are highly dependent on the reaction conditions, especially the acidity.
Under strongly acidic conditions (as with perchloric acid): The nitrogen atom is protonated, forming the 2,3-dimethylquinolinium ion. This positively charged species is strongly deactivating, making EAS very difficult. If forced, substitution occurs on the benzene (B151609) ring (carbocyclic ring), typically at the C5 and C8 positions, as the pyridinium (B92312) ring is extremely deactivated.
Under less acidic or neutral conditions: The free base, 2,3-dimethylquinoline, is reactive. The benzene ring is generally more activated than the pyridine (B92270) ring. Substitution is again favored at the C5 and C8 positions.
| Reaction Conditions | State of Quinoline | Ring Reactivity | Favored Substitution Positions |
|---|---|---|---|
| Strongly Acidic (e.g., with HClO₄) | Protonated (Quinolinium ion) | Strongly Deactivated | C5 and C8 (if reaction occurs) |
| Neutral / Weakly Acidic | Free Base | Activated | C5 and C8 |
The two methyl groups at the C2 and C3 positions provide additional sites for chemical modification. These positions are benzylic-like, which enhances their reactivity.
Oxidation: The methyl groups can be oxidized to various functional groups. For instance, strong oxidizing agents can convert them to carboxylic acids. Milder, selective oxidation could potentially yield aldehydes or alcohols. The oxidation of methyl groups on N-heterocycles is a known transformation. nih.gov
Halogenation: Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a halogen atom (e.g., bromine) onto the methyl groups. This would form 2-(bromomethyl)-3-methylquinoline (B11877931) or 2,3-bis(bromomethyl)quinoline, which are versatile synthetic intermediates for further functionalization. Ring-halogenated derivatives of related aromatic compounds have also been synthesized. nih.gov
Applications in Coordination Chemistry
The reactivity and synthetic utility of the 2,3-dimethylquinoline moiety, particularly in the presence of perchloric acid, extend significantly into the realm of coordination chemistry. The nitrogen atom of the quinoline ring possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating to metal centers. The presence of a perchlorate counterion and the potential for protonation of the quinoline nitrogen introduce additional factors that influence the formation and properties of the resulting metal complexes.
2,3-Dimethylquinoline as a Ligand in Metal Complexes with Perchlorate Counterion
While specific research on metal complexes featuring 2,3-dimethylquinoline as a ligand with a perchlorate counterion is not extensively documented in publicly available literature, the coordination behavior can be inferred from studies on related quinoline derivatives. Quinoline and its substituted analogues are known to form stable complexes with a variety of transition metals, and perchlorate is a common counterion used in the synthesis of these complexes. rsc.org
The general formula for such complexes often follows the pattern M(L)n(ClO4)x, where 'M' is a transition metal ion (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II)), 'L' is the quinoline-based ligand, 'n' is the number of ligand molecules, and 'x' is the charge of the metal ion. For instance, complexes with the general formula M(quinoline)2(ClO4)2 have been prepared. rsc.org It is reasonable to expect that 2,3-dimethylquinoline would form analogous complexes, potentially with stoichiometries such as M(2,3-dimethylquinoline)nx.
The methyl groups at the 2 and 3 positions of the quinoline ring can introduce steric hindrance that may influence the number of ligands that can coordinate to a metal center and the resulting geometry of the complex. This steric bulk could favor the formation of complexes with lower coordination numbers compared to unsubstituted quinoline.
The perchlorate ion (ClO4-) is generally considered a weakly coordinating anion. In many instances, it does not directly bind to the metal center and exists as a counterion, balancing the charge of the cationic metal-ligand complex. However, in some cases, particularly when the solvent is not strongly coordinating, the perchlorate ion can act as a ligand, binding to the metal in a monodentate or bidentate fashion. The coordination mode of the perchlorate can be determined using techniques such as infrared spectroscopy by observing the splitting of the Cl-O vibrational bands.
A hypothetical series of metal perchlorate complexes with 2,3-dimethylquinoline is presented in the table below, based on known complexes of similar ligands.
| Metal Ion (M) | Plausible Complex Formula | Potential Coordination Geometry |
| Cu(II) | Cu(C11H11N)42 | Distorted Octahedral |
| Ni(II) | Ni(C11H11N)4(H2O)22 | Octahedral |
| Co(II) | [Co(C11H11N)2(ClO4)2] | Tetrahedral |
| Zn(II) | [Zn(C11H11N)2Cl2] (with Cl- from starting material) | Tetrahedral |
Note: The formulas and geometries in this table are predictive and based on the behavior of similar quinoline-based ligands. Experimental verification for 2,3-dimethylquinoline is required.
Influence of Protonation State on Ligand Binding and Coordination Geometry
The protonation state of the 2,3-dimethylquinoline ligand is a critical factor that significantly influences its ability to bind to a metal ion and the resulting coordination geometry. The nitrogen atom of the quinoline ring can be protonated in the presence of an acid, such as perchloric acid, to form the 2,3-dimethylquinolinium cation.
When the quinoline nitrogen is protonated, its lone pair of electrons is no longer available to form a coordinate bond with a metal center. Consequently, protonated 2,3-dimethylquinoline is generally not expected to act as a direct ligand to a metal ion. In such cases, it would likely exist as a counterion in the crystal lattice, forming a salt with a complex anion, for example, (C11H12N)2[MCl4].
The pH of the reaction medium plays a crucial role in determining the protonation state of the ligand and, therefore, the nature of the resulting complex. In acidic solutions, where the ligand is protonated, complex formation through direct coordination of the quinoline nitrogen is inhibited. As the pH is raised, the quinoline can be deprotonated, making the nitrogen lone pair available for coordination. This pH-dependent equilibrium can be exploited to control the synthesis of metal complexes.
The table below summarizes the expected effect of the protonation state of 2,3-dimethylquinoline on its coordination behavior.
| Ligand State | Availability of Nitrogen Lone Pair | Expected Coordination Behavior |
| Neutral (deprotonated) | Available | Acts as a direct ligand, coordinating to the metal center. |
| Protonated (quinolinium) | Unavailable | Does not coordinate directly; acts as a counterion. |
The interplay between the metal ion, the ligand's steric and electronic properties, the coordinating ability of the solvent and counterion, and the protonation state of the ligand ultimately determines the final structure and properties of the coordination complex. nih.govnih.gov
Conclusion and Future Research Perspectives
Synthesis of Key Research Findings and Contributions
The synthesis of this salt can be readily achieved by a straightforward neutralization reaction, a common method for preparing organic salts. While a detailed crystal structure remains unelucidated in the absence of X-ray diffraction studies, it is anticipated to exhibit ionic bonding with electrostatic interactions between the cation and anion. Spectroscopic analysis would likely reveal characteristic peaks corresponding to the 2,3-dimethylquinolinium cation and the perchlorate (B79767) anion.
The chemical properties of the salt are dictated by its constituent ions. The 2,3-dimethylquinolinium cation is expected to undergo reactions typical of quinolinium compounds, while the perchlorate anion, though a strong oxidizing agent, is generally stable at room temperature in this salt form. The potential applications of this compound are largely theoretical at this stage and are extrapolated from the known uses of quinoline (B57606) derivatives and perchlorate salts in areas such as chemical synthesis and materials science.
Identification of Unexplored Research Avenues and Challenges
The most significant challenge in the study of 2,3-Dimethylquinoline (B161893);perchloric acid is the scarcity of dedicated research. This presents a clear and immediate avenue for future investigation. Key unexplored areas include:
Definitive Synthesis and Characterization: A systematic study to synthesize and purify 2,3-Dimethylquinoline;perchloric acid, followed by comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and elemental analysis), is essential.
Crystal Structure Determination: Single-crystal X-ray diffraction analysis would provide invaluable information about the precise three-dimensional arrangement of ions in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Physicochemical Properties: A thorough investigation of its physical and chemical properties, such as melting point, solubility in various solvents, and thermal stability, is needed.
Reactivity Studies: Detailed studies on the reactivity of the 2,3-dimethylquinolinium cation in this salt form would be beneficial for understanding its potential as a synthetic intermediate.
Exploration of Applications: Research into its potential applications, for instance, as a catalyst, an ionic liquid precursor, or in the development of novel materials, could yield interesting results.
Overcoming the challenge of limited existing literature will require foundational research to establish the basic chemical and physical profile of this compound.
Outlook on Potential Novel Applications in Advanced Chemical Synthesis and Materials Science
While speculative at this juncture, the unique combination of a substituted quinoline cation and a perchlorate anion suggests several potential avenues for novel applications:
Catalysis: The 2,3-dimethylquinolinium cation could potentially act as a phase-transfer catalyst or as a directing group in certain organic reactions.
Ionic Liquids: With modification, the 2,3-dimethylquinolinium cation could serve as a structural component for the design of novel ionic liquids with specific properties.
Materials Science: Quinolone derivatives have been explored for their optical and electronic properties. As a salt, this compound could be a precursor for the synthesis of new functional materials, potentially with applications in electronics or photonics.
Electrolyte Solutions: The ionic nature of the compound suggests its potential use in non-aqueous electrolyte solutions, although the oxidizing nature of the perchlorate ion would need to be carefully considered.
Future research in these areas could unlock the potential of this compound and similar compounds, transforming them from chemical curiosities into valuable tools for chemists and material scientists. The initial step, however, must be a thorough and systematic investigation of its fundamental properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
